ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chloro and methyl group on the chromen ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted coumarin derivatives.
Oxidation: Formation of oxidized coumarin derivatives.
Reduction: Formation of reduced coumarin derivatives.
Hydrolysis: Formation of 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Scientific Research Applications
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It may also modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(3-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the specific positioning of the chloro and methyl groups on the chromen ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to other similar compounds .
Properties
Molecular Formula |
C14H13ClO5 |
---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C14H13ClO5/c1-3-18-12(16)7-19-9-4-5-10-8(2)13(15)14(17)20-11(10)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
NWDABLIWYOEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Origin of Product |
United States |
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